molecular formula C20H28NO2P B043645 Dibenzyldiisopropylphosphoramidite CAS No. 108549-23-1

Dibenzyldiisopropylphosphoramidite

Cat. No. B043645
M. Wt: 345.4 g/mol
InChI Key: ANPWLBTUUNFQIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Dibenzyldiisopropylphosphoramidite and similar compounds have been synthesized for use in various chemical reactions. For instance, they have shown high reactivity as reagents for the 'phosphite-triester' phosphorylation of protected serine derivatives and peptides, providing an efficient pathway for modifying peptides with phosphate groups (Perich & Johns, 1988).

Molecular Structure Analysis

Research into the molecular structure of dibenzyldiisopropylphosphoramidite-related compounds has focused on their utility in synthesizing complex molecular structures, such as glycosyl phosphates and nucleotides. These studies highlight the compound's versatility and efficiency as a phosphitylating agent (Sim, Kondo, & Wong, 1993).

Chemical Reactions and Properties

Dibenzyldiisopropylphosphoramidite is notably effective in the synthesis of phosphorothioate analogues of oligonucleotides, serving as a key reagent in the solid-phase synthesis of these compounds (Rao, Reese, & Zhao, 1992). Additionally, its use in synthesizing dibenzyl glycosyl phosphites demonstrates its role in forming glycosyl phosphates and nucleotides, essential for the synthesis of sugar nucleotides and glycosides (Sim, Kondo, & Wong, 1993).

Physical Properties Analysis

The physical properties of dibenzyldiisopropylphosphoramidite and its derivatives, such as solubility and stability, are crucial for its application in synthesis reactions. These properties are tailored to facilitate its role in the efficient phosphorylation of compounds and the preparation of alkyl dibenzyl phosphates (Perich & Johns, 1987).

Chemical Properties Analysis

The chemical versatility of dibenzyldiisopropylphosphoramidite is evident in its application across a range of synthesis reactions. Its effectiveness in the phosphorylation of partially protected inositols, leading to the near-quantitative yields of inositol phosphates, underscores its reactivity and utility in synthesizing complex organic molecules (Yu & Fraser-Reid, 1988).

Scientific Research Applications

  • Phosphorylation of Serine Derivatives and Peptides

    Dibenzyldiisopropylphosphoramidite is effective in the phosphorylation of protected serine derivatives and peptides, yielding high-quality O-phosphoseryl tripeptides (Perich & Johns, 1990).

  • Synthesis of Phosphorothioate Analogues of Oligonucleotides

    It plays a crucial role in the rapid and efficient synthesis of phosphorothioate analogues of oligodeoxyribonucleotides from phosphoramidite building blocks (Rao, Reese, & Zhao, 1992).

  • Efficient Phosphorylation in Peptide Synthesis

    The compound is highly reactive and efficient for the phosphorylation of serine-containing peptides and resin-bound protected serine-containing peptides (Perich & Johns, 1988).

  • Myo-Inositol Phosphate Synthesis

    It is effective in phosphorylating partially protected inositols, leading to near quantitative myo-inositol phosphates without the need for tedious ion exchange chromatography (Yu & Fraser-Reid, 1988).

  • Conversion of Alcohols into Dibenzyl Phosphorotriesters

    Dibenzyldiisopropylphosphoramidite has been used in a new, convenient, and efficient procedure for converting alcohols into their dibenzyl phosphorotriesters (Perich & Johns, 1987).

  • Synthesis of Phosphopeptides

    The compound is utilized in a modified method for the synthesis of Ser(P)-containing peptides, offering greater stability and efficiency compared to other groups (Perich & Johns, 1991).

  • Other Applications

    Additional research has explored its use in the synthesis of glycosyl phosphites and phosphates for sugar nucleotides and glycosides (Sim, Kondo, & Wong, 1993).

Safety And Hazards

Dibenzyldiisopropylphosphoramidite is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

N-bis(phenylmethoxy)phosphanyl-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28NO2P/c1-17(2)21(18(3)4)24(22-15-19-11-7-5-8-12-19)23-16-20-13-9-6-10-14-20/h5-14,17-18H,15-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPWLBTUUNFQIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCC1=CC=CC=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70148584
Record name Bis(benzyloxy)(diisopropylamino)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzyl N,N-diisopropylphosphoramidite

CAS RN

108549-23-1
Record name Bis(benzyloxy)(diisopropylamino)phosphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108549231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(benzyloxy)(diisopropylamino)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzyl N,N-Diisopropylphosphoramidite
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
S Shuto, G Horne, RD Marwood… - Chemistry–A European …, 2001 - Wiley Online Library
… Treatment of 22 and 25 with dibenzyldiisopropylphosphoramidite and 1H-tetrazole in dichloromethane followed by oxidation with mCPBA provided the corresponding tris(…
A Yep, RJ Sorenson, MR Wilson… - Bioorganic & medicinal …, 2011 - Elsevier
We explored the d-arabinose 5-phosphate isomerase (KdsD, EC 5.3.1.13) from Francisella tularensis, a highly infectious Gram-negative pathogen that has raised concern as a potential …
Number of citations: 16 www.sciencedirect.com
E Beaumont, JC Lambry, C Gautier… - Journal of the …, 2007 - ACS Publications
We designed a new nanotrigger to synchronize and monitor an enzymatic activity interacting specifically with the conserved NADPH binding site. The nanotrigger (NT) combines a …
Number of citations: 37 pubs.acs.org
H Takahashi, H Kittaka, S Ikegami - The Journal of Organic …, 2001 - ACS Publications
The various inositol polyphosphates have been found to trigger many important biological processes. Although the knowledge of this phosphoinositide signaling system has been …
Number of citations: 92 pubs.acs.org
MD Smith, CG Sudhahar, D Gong, RV Stahelin… - Molecular …, 2009 - pubs.rsc.org
Phosphatidic acid (PA) is an important signaling lipid that plays roles in a range of biological processes including both physiological and pathophysiological events. PA is one of a …
Number of citations: 31 pubs.rsc.org
YK Wang, W Chen, D Blair, M Pu, Y Xu… - Journal of the …, 2008 - ACS Publications
d-3-Deoxyphosphatidylinositol (d-3-deoxy-PI) derivatives have cytotoxic activity against various human cancer cell lines. These phosphatidylinositols have a potentially wide array of …
Number of citations: 37 pubs.acs.org
Y Pan - 2005 - search.proquest.com
Immunological tolerance to tumor-associated carbohydrate antigens (TACAs) is the central problem for cancer vaccine design. In order to circumvent this problem, research described in …
Number of citations: 3 search.proquest.com
MK Singh, J Waybright, Q Zhang - Tetrahedron, 2017 - Elsevier
Directly utilizing phospholipids in cellular studies is limited by their dynamic metabolism and lack of cell permeability. We have developed a facile method to enable a fluorescent model …
Number of citations: 2 www.sciencedirect.com
S Shuto, K Tatani, Y Ueno… - The Journal of Organic …, 1998 - ACS Publications
… Thus, after the three acetyl groups of 45 were removed, the resulting trihydroxy product was treated with dibenzyldiisopropylphosphoramidite and tetrazole in CH 2 Cl 2 followed by …
Number of citations: 64 pubs.acs.org
AC Robin, S Gmouh, O Mongin, V Jouikov… - Chemical …, 2007 - pubs.rsc.org
A NADPH substitute where the nicotinamide moiety is replaced by a chromophoric unit having much larger two-photon absorption cross-section and able to transfer electrons to flavins …
Number of citations: 7 pubs.rsc.org

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